Exaluren
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Overview
Description
Exaluren, also known as 6’- ®-Methyl-5-O- (5-amino-5,6-dideoxy-alpha-L-talofuranosyl)-paromamine sulfate, is a synthetic aminoglycoside. It is primarily developed as a therapeutic agent targeting genetic diseases caused by nonsense mutations. This compound functions as a ribosome modulator and collagen IV antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exaluren involves multiple steps, starting from the appropriate sugar derivatives and amino groupsThe reaction conditions typically involve the use of catalysts, protecting groups, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Exaluren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the amino groups.
Substitution: This compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for different therapeutic applications .
Scientific Research Applications
Exaluren has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ribosome modulation and glycoside synthesis.
Biology: Investigated for its role in modulating protein synthesis and its effects on cellular processes.
Mechanism of Action
Exaluren exerts its effects by modulating ribosomal activity, allowing for the read-through of mRNA containing premature stop codons. This results in the production of full-length functional proteins, which can restore normal cellular function. The primary molecular targets include ribosomal RNA and collagen IV, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: An aminoglycoside antibiotic that also exhibits read-through activity but with higher toxicity.
Uniqueness of Exaluren
This compound is unique due to its selective ribosome modulation and lower toxicity profile compared to other aminoglycosides. Its ability to target specific genetic mutations makes it a promising candidate for treating a range of genetic disorders .
Properties
CAS No. |
1375073-93-0 |
---|---|
Molecular Formula |
C19H38N4O10 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 |
InChI Key |
KJBRSTPUILEBDR-DBMIJKFDSA-N |
SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Exaluren |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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